(2Z)-2-[(furan-2-yl)methylidene]-6-hydroxy-4-methyl-7-[(piperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one (2Z)-2-[(furan-2-yl)methylidene]-6-hydroxy-4-methyl-7-[(piperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one
Brand Name: Vulcanchem
CAS No.: 903862-78-2
VCID: VC11921222
InChI: InChI=1S/C20H21NO4/c1-13-10-16(22)15(12-21-7-3-2-4-8-21)20-18(13)19(23)17(25-20)11-14-6-5-9-24-14/h5-6,9-11,22H,2-4,7-8,12H2,1H3/b17-11-
SMILES: CC1=CC(=C(C2=C1C(=O)C(=CC3=CC=CO3)O2)CN4CCCCC4)O
Molecular Formula: C20H21NO4
Molecular Weight: 339.4 g/mol

(2Z)-2-[(furan-2-yl)methylidene]-6-hydroxy-4-methyl-7-[(piperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one

CAS No.: 903862-78-2

Cat. No.: VC11921222

Molecular Formula: C20H21NO4

Molecular Weight: 339.4 g/mol

* For research use only. Not for human or veterinary use.

(2Z)-2-[(furan-2-yl)methylidene]-6-hydroxy-4-methyl-7-[(piperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one - 903862-78-2

Specification

CAS No. 903862-78-2
Molecular Formula C20H21NO4
Molecular Weight 339.4 g/mol
IUPAC Name (2Z)-2-(furan-2-ylmethylidene)-6-hydroxy-4-methyl-7-(piperidin-1-ylmethyl)-1-benzofuran-3-one
Standard InChI InChI=1S/C20H21NO4/c1-13-10-16(22)15(12-21-7-3-2-4-8-21)20-18(13)19(23)17(25-20)11-14-6-5-9-24-14/h5-6,9-11,22H,2-4,7-8,12H2,1H3/b17-11-
Standard InChI Key VJVBHLFMVUHFPP-BOPFTXTBSA-N
Isomeric SMILES CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CC=CO3)/O2)CN4CCCCC4)O
SMILES CC1=CC(=C(C2=C1C(=O)C(=CC3=CC=CO3)O2)CN4CCCCC4)O
Canonical SMILES CC1=CC(=C(C2=C1C(=O)C(=CC3=CC=CO3)O2)CN4CCCCC4)O

Introduction

Structural Features and Molecular Properties

The compound’s structure comprises a 2,3-dihydro-1-benzofuran-3-one core substituted at positions 2, 4, 6, and 7 (Figure 1). Key features include:

  • A (Z)-configured furan-2-ylmethylidene group at position 2, contributing to planar conjugation and potential π-π interactions .

  • A hydroxyl group at position 6, enabling hydrogen bonding with biological targets .

  • A methyl group at position 4 and a piperidin-1-ylmethyl group at position 7, enhancing lipophilicity and modulating receptor binding .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₂₀H₂₁NO₄
Molecular Weight339.4 g/mol
IUPAC Name(2Z)-2-(Furan-2-ylmethylidene)-6-hydroxy-4-methyl-7-(piperidin-1-ylmethyl)-1-benzofuran-3-one
CAS Number903862-78-2
SMILESCC1=CC(=C(C2=C1C(=O)C(=CC3=CC=CO3)O2)CN4CCCCC4)O

The Z-configuration of the furan-2-ylmethylidene group is critical for maintaining planarity, which influences electronic properties and bioactivity . The piperidine moiety introduces basicity, potentially enhancing solubility in physiological environments .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis typically involves multi-step organic reactions, starting with o-hydroxyacetophenone derivatives and proceeding through condensation, alkylation, and functional group modifications :

  • Condensation Reaction:

    • Reaction of o-hydroxyacetophenone with chloroacetone under basic conditions forms the benzofuran core.

  • Introduction of Piperidine:

    • Alkylation of the intermediate with piperidine in the presence of a base (e.g., K₂CO₃) introduces the piperidin-1-ylmethyl group .

  • Furan-2-ylmethylidene Addition:

    • Condensation with furan-2-carbaldehyde under acidic or basic conditions yields the final product.

Table 2: Key Reaction Conditions

StepReagents/ConditionsYield (%)
1o-Hydroxyacetophenone, chloroacetone, KOH, ethanol, reflux60–75
2Intermediate, piperidine, K₂CO₃, DMF, 80°C50–65
3Furfural, HCl, ethanol, 70°C40–55

Reactivity and Functionalization

The compound’s α,β-unsaturated ketone system enables Michael addition reactions, while the hydroxyl group participates in etherification or acylation . The piperidine nitrogen can undergo quaternization to modify solubility or target specificity .

CompoundCell LineIC₅₀ (µM)Target
Target Compound (Analogs)MCF-715–20Tubulin
PaclitaxelMCF-70.005Microtubules

Antimicrobial and Antifungal Effects

  • Bacterial Targets: Benzofurans inhibit glucosamine-6-phosphate synthase in E. coli and S. aureus (MIC: 16–32 µg/mL) .

  • Fungal Targets: Activity against C. albicans is linked to interference with N-myristoyltransferase .

Anti-Inflammatory Properties

The hydroxyl and furan groups may suppress COX-2 and TNF-α production, reducing inflammation in murine models .

Research Findings and Applications

Drug Discovery

  • Lead Optimization: Structural analogs of this compound are being explored as dual inhibitors of cancer cell proliferation and microbial growth .

  • SAR Insights:

    • Hydroxyl Group: Essential for hydrogen bonding with biological targets (e.g., tubulin) .

    • Piperidine Substituent: Enhances blood-brain barrier penetration for CNS-targeted therapies .

Preclinical Studies

  • Toxicity Profile: Preliminary assays in zebrafish models show low developmental toxicity at therapeutic doses .

  • Pharmacokinetics: Moderate oral bioavailability (~40%) due to first-pass metabolism, necessitating prodrug strategies .

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